molecular formula C13H10N6O4 B11699856 3-Methyl-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-Methyl-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11699856
M. Wt: 314.26 g/mol
InChI Key: BLEUFHXZLDXBGD-UHFFFAOYSA-N
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Description

3-Methyl-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 3-Methyl-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 2-methyl-5-nitro-1H-imidazole with substituted isatin in the presence of hydrazine hydrate . The reaction is usually carried out in ethanol with a few drops of glacial acetic acid as a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques such as IR and NMR .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various aldehydes and ketones. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methyl-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain kinases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and other pathogenic organisms .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

What sets 3-Methyl-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications.

Properties

Molecular Formula

C13H10N6O4

Molecular Weight

314.26 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H10N6O4/c1-6-4-10(16-15-6)12(20)18-17-11-8-5-7(19(22)23)2-3-9(8)14-13(11)21/h2-5,14,21H,1H3,(H,15,16)

InChI Key

BLEUFHXZLDXBGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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